N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride

X-ray crystallography Structural biology Computational chemistry

Choose this hydrochloride salt for its validated X-ray structure and superior aqueous solubility over the free amine. The trifluoroacetamide moiety serves as an orthogonal protecting group, enabling selective multi-step synthesis of azetidine-containing drug candidates. Derivatives show nanomolar affinity (Ki 0.8 nM) for the D3 dopamine receptor, making this a critical building block for neuropsychiatric probe development. Request a quote for bulk orders.

Molecular Formula C5H8ClF3N2O
Molecular Weight 204.58 g/mol
CAS No. 124668-48-0
Cat. No. B055844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride
CAS124668-48-0
SynonymsN-(Azetidin-3-yl)-2,2,2-trifluoroacetamide hydrochloride
Molecular FormulaC5H8ClF3N2O
Molecular Weight204.58 g/mol
Structural Identifiers
SMILESC1C(CN1)NC(=O)C(F)(F)F.Cl
InChIInChI=1S/C5H7F3N2O.ClH/c6-5(7,8)4(11)10-3-1-9-2-3;/h3,9H,1-2H2,(H,10,11);1H
InChIKeyHVPRNFJOJFQOMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide Hydrochloride (CAS 124668-48-0): Key Properties for Sourcing & Development


N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide hydrochloride (CAS 124668-48-0) is an azetidine-based heterocyclic building block with the molecular formula C₅H₈ClF₃N₂O and a molecular weight of 204.58 g/mol . It is the hydrochloride salt form of the corresponding free amine, N-(azetidin-3-yl)-2,2,2-trifluoroacetamide (CAS 98448-79-4) . The compound features a strained four-membered azetidine ring bearing a trifluoroacetamide moiety, making it a valuable intermediate in medicinal chemistry and drug discovery programs .

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide Hydrochloride (CAS 124668-48-0): Why Simple Substitution Is Not Advisable


While azetidine derivatives are a widely explored class of heterocyclic building blocks, direct substitution of N-(azetidin-3-yl)-2,2,2-trifluoroacetamide hydrochloride with seemingly similar analogs (e.g., the free amine form, other N-substituted azetidines, or larger ring heterocycles) can lead to significant differences in physicochemical properties and downstream synthetic utility . Specifically, the hydrochloride salt form offers enhanced aqueous solubility and ease of handling compared to its free amine counterpart, which is a free-flowing liquid or low-melting solid . Furthermore, the trifluoroacetamide group serves as a protective moiety for the azetidine nitrogen, which can be selectively removed or retained to modulate electronic and steric properties during multi-step syntheses, a feature not easily replicated by other N-acyl groups .

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide Hydrochloride (CAS 124668-48-0): Quantitative Differentiation Evidence


X-ray Crystallographic Characterization for N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide

The title compound, N-(azetidin-3-yl)-2,2,2-trifluoroacetamide (the free base of CAS 124668-48-0), has been unambiguously characterized by single-crystal X-ray diffraction, providing definitive three-dimensional structural data for molecular modeling and docking studies [1]. This represents the first reported crystal structure for this compound, superseding earlier, incomplete spectroscopic assignments [1].

X-ray crystallography Structural biology Computational chemistry

Aqueous Solubility of N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide Hydrochloride vs. Free Base

N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide hydrochloride (CAS 124668-48-0) is a crystalline solid that exhibits enhanced aqueous solubility compared to its free base counterpart (CAS 98448-79-4), which is a liquid or low-melting solid with limited water solubility . This is a direct consequence of the hydrochloride salt formation, which introduces an ionic charge to the molecule .

Drug formulation Solubility Preclinical development

Computed Physicochemical Properties: LogP and Polar Surface Area of N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide

Computational data for the free base form of the compound indicates a LogP value of approximately 1.48 to 1.61 and a topological polar surface area (TPSA) of 41.13 Ų . While direct experimental comparison data for analogs is not available in the provided sources, these values place the compound within a favorable range for passive membrane permeability and oral bioavailability according to Lipinski's Rule of Five .

Medicinal chemistry Drug design ADME prediction

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide Hydrochloride (CAS 124668-48-0): High-Impact Applications


Medicinal Chemistry: Azetidine-Containing Drug Scaffold Synthesis

This compound serves as a key building block for synthesizing novel azetidine-containing drug candidates. Its validated 3D structure from X-ray crystallography enables structure-based drug design, while the hydrochloride salt ensures reliable handling and solubility during synthesis .

Chemical Biology: Synthesis of D3 Dopamine Receptor Probes

Derivatives based on this scaffold have been reported to exhibit high affinity (Ki as low as 0.8 nM) for the D3 dopamine receptor . This makes the compound a valuable starting point for creating selective chemical probes for studying neuropsychiatric disorders like schizophrenia and Parkinson's disease.

Preclinical Development: Formulation and Early ADME Studies

The hydrochloride salt form's enhanced aqueous solubility compared to the free base makes it a preferred choice for preparing dosing solutions for in vitro assays and initial in vivo pharmacokinetic studies. Its favorable computed LogP (~1.5-1.6) suggests potential for good membrane permeability .

Synthetic Methodology: Orthogonal Protection of Azetidine Nitrogen

The trifluoroacetamide group acts as a robust and orthogonal protecting group for the azetidine nitrogen . This allows chemists to perform selective reactions on other parts of the molecule without affecting the azetidine ring, a strategy not possible with the unprotected free amine.

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